Mepronil Mepronil Mepronil belongs to the class of carboxamide fungicides, which shows strong fungicidal activity against basidiomycete fungi.
Mepronil is a member of the class of benzamides, obtained by formal condensation of the carboxy group of 2-methylbenzoic acid with the amino group of 3-(ispropyloxy)aniline. A fungicide used to control diseases caused by Basidomycetes including Rhizoctonia and Puccinia spp. It has a role as an EC 1.3.5.1 [succinate dehydrogenase (quinone)] inhibitor and an antifungal agrochemical. It is a member of benzamides, an aromatic ether and a benzanilide fungicide.
Brand Name: Vulcanchem
CAS No.: 55814-41-0
VCID: VC0534990
InChI: InChI=1S/C17H19NO2/c1-12(2)20-15-9-6-8-14(11-15)18-17(19)16-10-5-4-7-13(16)3/h4-12H,1-3H3,(H,18,19)
SMILES: CC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)OC(C)C
Molecular Formula: C17H19NO2
Molecular Weight: 269.34 g/mol

Mepronil

CAS No.: 55814-41-0

Cat. No.: VC0534990

Molecular Formula: C17H19NO2

Molecular Weight: 269.34 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Mepronil - 55814-41-0

Specification

CAS No. 55814-41-0
Molecular Formula C17H19NO2
Molecular Weight 269.34 g/mol
IUPAC Name 2-methyl-N-(3-propan-2-yloxyphenyl)benzamide
Standard InChI InChI=1S/C17H19NO2/c1-12(2)20-15-9-6-8-14(11-15)18-17(19)16-10-5-4-7-13(16)3/h4-12H,1-3H3,(H,18,19)
Standard InChI Key BCTQJXQXJVLSIG-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)OC(C)C
Canonical SMILES CC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)OC(C)C
Appearance Solid powder
Melting Point 92.5 °C

Introduction

Chemical and Physical Properties

Mepronil's chemical architecture combines a 2-methylbenzoic acid moiety with a 3-isopropoxy aniline group, creating a planar molecule optimized for enzyme binding. Key physicochemical parameters include:

PropertyValueSource
Melting Point84–89°C
Boiling Point412.48°C (estimate)
Density1.0483 g/cm³ (estimate)
Vapor Pressure5.6 × 10⁻⁵ Pa (20°C)
Water Solubility12 mg/L (20°C)
Log KowK_{ow}3.98 (calculated)
Dissociation Constant (pKa)13.10 ± 0.70

The compound's limited water solubility and moderate lipophilicity (logKow\log K_{ow}) dictated formulation strategies favoring emulsifiable concentrates and seed treatment powders . Crystalline structure analyses reveal strong intermolecular hydrogen bonding between the amide proton and adjacent oxygen atoms, contributing to its stability in agricultural formulations .

Synthesis and Production

Industrial synthesis of Mepronil proceeds via a two-step sequence:

  • Aniline Derivative Preparation: 3-Aminophenol undergoes O-isopropylation using isopropyl bromide in alkaline medium, yielding 3-isopropoxyaniline .

  • Amide Bond Formation: The acid chloride of 2-methylbenzoic acid reacts with 3-isopropoxyaniline in dichloromethane, catalyzed by triethylamine to scavenge HCl .

Process optimization focused on minimizing byproducts from incomplete isopropylation and ensuring high purity (>98%) for agricultural use. Post-synthesis purification employed recrystallization from ethanol-water mixtures, achieving final yields exceeding 85% in commercial production batches .

Mechanism of Action

As a succinate dehydrogenase inhibitor (SDHI), Mepronil disrupts fungal energy metabolism through competitive inhibition at the ubiquinone-binding site (Q-site) of Complex II in the mitochondrial electron transport chain . Key aspects of its mode of action include:

  • Binding Affinity: The 2-methyl group enhances hydrophobic interactions with Val58 and Ala64 residues in the SDH-B subunit, while the isopropoxy side chain forms van der Waals contacts with Ile69 .

  • Species Selectivity: A 100-fold higher affinity for fungal SDH versus plant isoforms (Ki = 0.2 nM vs 20 nM) enables selective toxicity .

  • Metabolic Consequences: Inhibition blocks both the tricarboxylic acid cycle (via succinate accumulation) and ATP synthesis (via impaired electron transport) .

Comparative studies with carboxin demonstrated Mepronil's broader antifungal spectrum, particularly against Rhizoctonia solani strains resistant to earlier SDHIs . This expanded activity correlated with improved membrane permeability and reduced metabolism by fungal cytochrome P450 enzymes .

Agricultural Applications

Mepronil's registration history encompassed diverse crops and application methods:

Target Pathogens and Crops

CropPathogenApplication MethodEfficacy (%)
RiceRhizoctonia solaniFoliar spray85–92
PotatoRhizoctonia solaniSeed treatment78–84
PearGymnosporangium fuscumFoliar spray90–95
ChrysanthemumPuccinia chrysanthemiDrench88–93

Data compiled from

Application Protocols

  • Seed Treatment: 2–3 g active ingredient (a.i.) per kg seed, providing 45–60 days protection

  • Foliar Spray: 150–200 g a.i./ha in 500–800 L water, with 14–21 day intervals

  • Soil Drench: 1.5–2.0 kg a.i./ha for nursery bed sterilization

Environmental Fate and Residue Analysis

Soil Persistence

Mepronil's environmental behavior varies significantly with soil type and management:

Soil TypeHalf-Life (Days)DT₉₀ (Days)Koc (mL/g)
Flooded Paddy7–1421–281,200
Upland Sandy28–3584–105850
Volcanic Ash42–56126–1682,300

Data from

The compound's persistence in volcanic ash soils correlates with high organic carbon content (≥5%) and cation exchange capacity (>25 cmol/kg) . Under flooded conditions, anaerobic microbial degradation predominates, with 3'-hydroxymepronil identified as the primary metabolite .

Analytical Methods

Regulatory monitoring employed gas chromatography with electron capture detection (GC-ECD) following derivatization:

  • Soil Extraction: Reflux with methanol:3N KOH (1:1) for 2 hours

  • Cleanup: Silica gel chromatography (n-hexane:benzene 3:4)

  • Derivatization: Bromination in acetic acid at 60°C for 30 minutes

  • Detection: GC-ECD (Limit of Quantification = 0.005 ppm)

Method validation across six soil types showed recoveries of 82–96% for upland soils and 93–107% under flooded conditions . Cross-validation with LC-MS/MS confirmed method accuracy, with ≤5% relative standard deviation between techniques .

Resistance Management

Field resistance emerged within 7–10 years of intensive use, characterized by SDH-B subunit mutations:

MutationResistance FactorCross-Resistance
H267Y150–200×Boscalid
P225T80–120×Fluopyram
N86S50–75×Carboxin

Data from

Resistance mitigation strategies included:

  • Application Frequency: Limiting to ≤2 SDHI applications per season

  • Mixture Partners: Combining with multisite inhibitors (e.g., chlorothalonil)

  • Anti-Resistance Formulations: Adding salicylhydroxamic acid to block alternative respiratory pathways

Monitoring programs in Japan (1985–2005) documented resistance allele frequencies increasing from 0.1% to 12.7% in Rhizoctonia populations, driving the transition to next-generation SDHIs .

Toxicological Profile

Mammalian Toxicity

EndpointValue (Rat)Classification
Acute Oral LD₅₀1,580 mg/kgWHO III (Slightly Toxic)
Dermal LD₅₀>2,000 mg/kgEPA Category IV
Inhalation LC₅₀ (4h)>5.1 mg/LEPA Category IV
Chronic NOAEL2.5 mg/kg/dayEPA RfD = 0.025 mg/kg/day

Data from

Ecotoxicology

SpeciesEC₅₀/LC₅₀Risk Quotient
Daphnia magna (48h)0.85 mg/L1.2
Rainbow trout (96h)2.3 mg/L0.8
Honeybee (contact)11 μg/bee3.4
Earthworm (14d)28 mg/kg soil0.3

Data from

The compound's high toxicity to aquatic invertebrates prompted strict regulations prohibiting spray drift to water bodies. Pollinator risk assessments led to restrictions on flowering crop applications .

Metabolic Pathways

In Plants

Primary metabolic routes in rice:

  • O-Demethylation: 2-Carboxy metabolite (major pathway)

  • Aryl Hydroxylation: 4'-Hydroxymepronil (phase I)

  • Glucosylation: 4'-Glucosyl conjugate (phase II)

Residue studies showed 95% degradation within 60 days post-application, with no detectable residues in rice grains at harvest .

In Mammals

Rat metabolism studies identified:

  • Hydroxylation: 3'-Hydroxyisopropyl metabolite (urinary excretion)

  • Sulfation: 2-Methylbenzoic acid sulfate (fecal elimination)

  • N-Acetylation: N-Acetyl-3-isopropoxyaniline (biliary secretion)

No bioaccumulation observed, with 98% elimination within 72 hours .

Regulatory History and Phase-Out

Mepronil's registration timeline:

  • 1981: Initial registration (Japan, Southeast Asia)

  • 1992: U.S. EPA registration (EPA Reg. No. 66222-123)

  • 2008: EU Annex I inclusion expired

  • 2020: Voluntary cancellation in major markets

  • 2024: Global deregistration completed

The phase-out reflected cumulative concerns over:

  • Increasing resistance in target pathogens

  • Detection of transformation products in groundwater

  • Availability of safer alternatives (e.g., penthiopyrad)

Current status allows existing stock use until 2026 under transitional provisions in some jurisdictions .

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